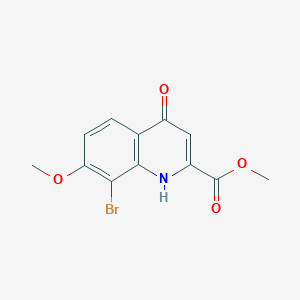![molecular formula C10H9NOS B15092532 1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)
1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) is a chemical compound with the molecular formula C10H9NOS and a molar mass of 191.25 g/mol It is characterized by a thienopyridine structure, which is a fused ring system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) typically involves the construction of the thienopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiophene ring and a pyridine ring can be subjected to cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
In an industrial setting, the production of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thienopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketone, methyl thieno[2,3-c]pyridin-3-yl: Similar structure but lacks the methyl group at the 7-position.
Ketone, ethyl 7-methylthieno[2,3-c]pyridin-3-yl: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds .
Eigenschaften
Molekularformel |
C10H9NOS |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1-(7-methylthieno[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6-10-8(3-4-11-6)9(5-13-10)7(2)12/h3-5H,1-2H3 |
InChI-Schlüssel |
GYGRHILDDGGNQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1SC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)



![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)








